molecular formula C11H17N3 B1427187 1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridin-2-amine CAS No. 1342072-98-3

1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridin-2-amine

Cat. No. B1427187
CAS RN: 1342072-98-3
M. Wt: 191.27 g/mol
InChI Key: NZYXMKZZJQFJTJ-UHFFFAOYSA-N
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Description

“1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridin-2-amine” is a chemical compound . It is part of the imidazo[1,2-a]pyridines class of compounds, which have attracted significant interest among the medicinal chemistry community due to their promising and diverse bioactivity .


Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed. This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .

Scientific Research Applications

Green Synthesis Approaches

The compound 1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridin-2-amine, while not directly mentioned, is structurally related to various imidazo[1,2-a]pyridine derivatives, which have been synthesized through environmentally friendly methods. For instance, novel 1H-imidazo[1,2-a]imidazole-3-amine and imidazo[2,1-c][1,2,4]triazole-5-amine derivatives have been synthesized via a multi-component one-pot synthesis under controlled microwave heating, offering an operationally simple procedure with high yields and short reaction times (Sadek et al., 2018).

Synthesis Strategies and Chemical Transformations

Synthetic strategies for imidazo[1,2-a]pyridine derivatives, such as carbene transformations and C-H functionalizations, have been highlighted due to their low cost and environmentally friendly nature. These methods aim to maximize atom economy and enrich functional group diversity, showcasing the compound's relevance in organic synthetic chemistry (Yu et al., 2018).

Catalytic Methods for Derivative Synthesis

Copper-catalyzed tandem imine formation and intramolecular aerobic oxidative C–H bond amination/cyclizations have been employed for the synthesis of imidazo[1,2-a]pyridines, offering a cost-effective and straightforward strategy. This method has been validated by synthesizing Zolimidine, a drug used for peptic ulcers, highlighting the compound's potential in medicinal chemistry (Pericherla et al., 2013).

Optical Properties and Applications

The synthesis and investigation of the optical properties of π-expanded imidazo[1,2-a]pyridines have been explored. These compounds absorb UV radiation and exhibit fluorescence, suggesting potential applications in materials science for sensing or imaging purposes (Kielesiński et al., 2015).

Novel Reaction Pathways

A novel reaction pathway for synthesizing imidazo[1,2-a]pyridin-2-one derivatives has been developed using microwave irradiation, demonstrating the versatility and efficiency of new synthetic routes in the generation of complex molecules from simpler precursors (Tu et al., 2007).

properties

IUPAC Name

1,2,3,4,6,7,8,9-octahydropyrido[1,2-a]benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c12-8-5-6-11-13-9-3-1-2-4-10(9)14(11)7-8/h8H,1-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYXMKZZJQFJTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C3N2CC(CC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridin-2-amine
Reactant of Route 2
1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridin-2-amine
Reactant of Route 3
1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridin-2-amine
Reactant of Route 4
1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridin-2-amine
Reactant of Route 5
1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridin-2-amine
Reactant of Route 6
1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridin-2-amine

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